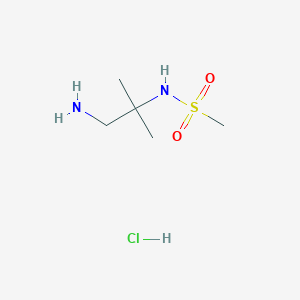
3,4-Diaminobutanoic acid dihydrochloride
Descripción general
Descripción
3,4-Diaminobutanoic acid dihydrochloride is a chemical entity employed in biomedicine . It has been found to exhibit promise in the management of select neurological conditions . It has potential utility in the therapeutic addressing of several inherited metabolic ailments characterized by augmented homocysteine concentrations in the bloodstream .
Synthesis Analysis
The synthesis of 2,4-diaminobutyric acid, an isomer of 3,4-diaminobutanoic acid, has been reported . The original synthetic method by Adamson was followed but a modified isolation procedure for the acid was employed . The acidic solution was passed through Dowex-3 ion-exchange column twice to remove sulphuric acid and any unreacted glutamic acid completely .Molecular Structure Analysis
The linear formula of this compound is NH2CD2CD2CH(NH2)COOH.2HCl . The molecular weight is 195.08 . The InChI key is CKAAWCHIBBNLOJ-RIZDZYNXSA-N .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 195.01 by atom % calculation . The melting point is 197 °C (dec.) .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Synthesis of Diaminobutanoic Acid Isomers: 2,3-Diaminobutanoic acid, a component of several peptide antibiotics, toxins, and biologically active molecules, can be synthesized in a highly enantioselective manner. The synthesis involves asymmetric hydrogenation and thermal/photochemical isomerization techniques to yield different isomers of diaminobutanoic acid (Robinson et al., 2001).
Biosynthesis in Nature
- Biosynthesis in Cyanobacteria: Non-encoded diaminomonocarboxylic acids, including 2,4-diaminobutanoic acid, are found in cyanobacteria. These acids are neurotoxic and are produced in both free and bound forms. The biosynthetic pathways of these acids in cyanobacteria have been explored, offering insights into their natural production and environmental significance (Nunn & Codd, 2017).
Chemical Synthesis and Structural Analysis
- Stereocontrolled Synthesis: Different protecting groups in starting nitrones derived from L-serine allow for the stereocontrolled synthesis of 2,3-diaminobutanoic acids, demonstrating the versatility in synthesizing these compounds (Merino et al., 1997).
- Co-occurrence of Diastereoisomers: The presence of 2,3-diaminobutanoic acid in two diastereoisomeric forms in root nodules of Lotus tenuis, highlights the compound's significance in biological systems and its structural diversity (Shaw et al., 1982).
Applications in Biochemistry and Astrobiology
- Presence in Meteorites: Diamino acids, including 2,4-diaminobutanoic acid, have been identified in the Murchison meteorite, suggesting their role in prebiotic chemistry and the origins of life (Meierhenrich et al., 2004).
- Use in Antisense Peptide Nucleic Acid Conjugates: 2,4-Diaminobutanoic acid-based dendrons are used in cellular delivery agents in antisense PNA conjugates, showing potential in molecular biology and genetic research (Gabas & Nielsen, 2019).
Mecanismo De Acción
Target of Action
The primary target of 3,4-Diaminobutanoic acid dihydrochloride is GABA transaminase , an enzyme that converts GABA back to glutamate . This compound acts as a non-competitive inhibitor of this enzyme .
Mode of Action
This compound inhibits the action of GABA transaminase, preventing the conversion of GABA back to glutamate . This results in elevated levels of GABA. Additionally, it has been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor , which further elevates levels of GABA .
Biochemical Pathways
The inhibition of GABA transaminase and the reuptake of GABA disrupts the normal functioning of the GABAergic system, a major inhibitory neurotransmitter system in the brain. This leads to an increase in GABA levels, which can have various downstream effects depending on the specific context within the nervous system .
Result of Action
The increase in GABA levels due to the action of this compound can have various effects at the molecular and cellular level. For instance, it can enhance inhibitory signaling in the nervous system, potentially affecting neuronal excitability and communication .
Safety and Hazards
The safety data sheet for a similar compound, ®-2,4-Diaminobutanoic acid dihydrochloride, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
3,4-diaminobutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOFTBXTQXELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109754-82-7 | |
| Record name | 3,4-diaminobutanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing (R)-3,4-diaminobutanoic acid dihydrochloride in the context of the research?
A1: The research focuses on developing a new stereospecific synthesis for (R)-aminocarnitine using D-aspartic acid. [] The synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride is significant because it showcases the versatility of the developed synthetic strategy. This suggests that the methodology can be employed to produce other valuable aminocarnitine-related molecules besides the primary target.
Q2: Does the article mention the yield or purity of the synthesized (R)-3,4-diaminobutanoic acid dihydrochloride?
A2: While the article mentions the successful synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride, it does not explicitly state the yield or purity obtained. [] Further investigations and characterization would be required to determine these parameters.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1422923.png)
![2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one](/img/structure/B1422925.png)
![2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide](/img/structure/B1422926.png)



amine hydrochloride](/img/structure/B1422935.png)

![2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1422938.png)
![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)